molecular formula C9H13ClFNO B1450698 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 2031268-88-7

2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B1450698
M. Wt: 205.66 g/mol
InChI Key: RDQMBPCEIYYKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the IUPAC name 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride . It has a molecular weight of 205.66 . The compound is typically stored at room temperature and should be kept dry and cool .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(10)5-9(8)12-2;/h3-6H,11H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not found in the web search results.

Scientific Research Applications

Organic Synthesis Methodologies

One notable application involves the development of novel organic synthesis methodologies. For example, the Ullman methoxylation technique has been employed to prepare derivatives like 2-Fluoro-4-methoxyaniline, showcasing advanced approaches to nitrogen protection and heterocyclic annulation (Ragan et al., 2003). This demonstrates the chemical's utility in synthesizing complex aromatic amines and ethers, crucial for pharmaceutical and material science research.

Pharmaceutical Compound Development

Compounds structurally related to 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride have been synthesized for their potential as cytotoxic agents. Mannich reactions have been utilized to create 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, highlighting the chemical's relevance in designing novel drugs with potential cytotoxic properties (Mete et al., 2007).

Antimicrobial Activity Studies

Derivatives of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride have been explored for their antimicrobial activities. The synthesis of Schiff bases from related compounds has been investigated, with some derivatives displaying excellent antimicrobial properties compared to other tested compounds (Puthran et al., 2019). This highlights the potential application of such compounds in developing new antimicrobial agents.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-fluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQMBPCEIYYKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride

CAS RN

2031268-88-7
Record name 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
Reactant of Route 4
2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
Reactant of Route 5
2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
Reactant of Route 6
2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.